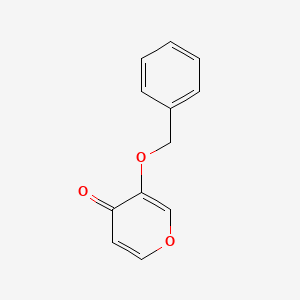

3-(Benzyloxy)-4H-pyran-4-one

CAS No.: 61049-67-0

Cat. No.: VC2034541

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61049-67-0 |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 3-phenylmethoxypyran-4-one |

| Standard InChI | InChI=1S/C12H10O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

| Standard InChI Key | MKMZYQOQNQAGSX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=COC=CC2=O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=COC=CC2=O |

Introduction

Chemical Structure and Properties

3-(Benzyloxy)-4H-pyran-4-one (CAS: 61049-67-0) is a pyranone derivative characterized by a benzyloxy substituent at the 3-position of the 4H-pyran-4-one ring system. The compound has a molecular formula of C₁₂H₁₀O₃ and a molecular weight of 202.206 g/mol . The structure consists of a six-membered pyranone ring with a ketone functionality at the 4-position, an oxygen atom at position 1, and a benzyloxy group attached to position 3, providing a unique chemical scaffold with potential for further functionalization.

Physical Properties

The physical properties of 3-(Benzyloxy)-4H-pyran-4-one are critical for understanding its behavior in various chemical and biological systems. The compound exhibits moderately high lipophilicity, as indicated by its LogP value, which influences its solubility characteristics and membrane permeability potential. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 3-(Benzyloxy)-4H-pyran-4-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.206 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 409.1±45.0 °C at 760 mmHg |

| Flash Point | 192.9±15.1 °C |

| LogP | 1.53 |

| Polar Surface Area (PSA) | 39.44000 |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C |

| Index of Refraction | 1.585 |

The compound's relatively high boiling point (409.1±45.0 °C) reflects strong intermolecular forces, likely due to hydrogen bonding capabilities of the carbonyl group and possible π-π interactions from the aromatic ring . Its moderate LogP value of 1.53 suggests a balance between hydrophilic and lipophilic properties, which may contribute to its potential utility in drug development contexts where membrane permeability is an important consideration.

Synthesis Methods

The synthesis of 3-(Benzyloxy)-4H-pyran-4-one has been described through various approaches in the literature, with different starting materials and reaction conditions yielding the target compound with varying efficiencies.

Reaction Conditions

The synthesis of 3-(Benzyloxy)-4H-pyran-4-one from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid has been reported using the following procedure:

-

Refluxing 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (13b) (15.87 g, 64.5 mmol) in 1-methyl-2-pyrrolidinone (160 mL) for 4 hours

-

Removing the solvent azeotropically with N,N-dimethylformamide (160 mL) under high vacuum

-

Extracting the residue into dichloromethane

-

Washing with 5% aqueous sodium hydroxide (3 × 90 mL)

-

Drying the organic layer over Na₂SO₄

-

Concentrating and recrystallizing from toluene

This procedure yields a pale yellow solid with a reported yield of 70% .

Research Applications

3-(Benzyloxy)-4H-pyran-4-one and related pyranone derivatives have attracted considerable attention in various research fields, particularly in medicinal chemistry and drug development.

Related Compounds

Several structurally related compounds to 3-(Benzyloxy)-4H-pyran-4-one have been described in the literature, providing a broader context for understanding the chemistry and potential applications of this class of compounds.

Structural Analogs

3-(Benzyloxy)-2-methyl-4H-pyran-4-one (CAS: 61049-69-2) represents a close structural analog, differing only by the presence of a methyl group at the 2-position of the pyranone ring . This compound has been investigated for various biological activities, particularly in pharmacological and medicinal chemistry contexts.

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS: 15771-06-9) is another related compound featuring a hydroxymethyl group at the 2-position and the benzyloxy group at the 5-position instead of position 3 . The positioning of functional groups on the pyranone ring can significantly influence the compound's physicochemical properties and biological activities.

3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid represents a functionalized derivative with a carboxylic acid group at position 2, described in patent literature for its synthesis methods .

Table 2: Related Pyranone Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 3-(Benzyloxy)-4H-pyran-4-one | 61049-67-0 | C₁₂H₁₀O₃ | 202.206 | Reference compound |

| 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | 61049-69-2 | C₁₃H₁₂O₃ | 216.23 | Methyl group at C-2 |

| 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 15771-06-9 | C₁₃H₁₂O₄ | 232.23 | Hydroxymethyl at C-2, benzyloxy at C-5 |

Synthetic Precursors and Derivatives

The synthetic relationship between 3-(Benzyloxy)-4H-pyran-4-one and other compounds provides insight into potential reaction pathways and applications. The decarboxylation of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid to yield 3-(Benzyloxy)-4H-pyran-4-one represents one such relationship . Additionally, 3-hydroxy-4H-pyran-4-one can be considered a precursor to 3-(Benzyloxy)-4H-pyran-4-one through benzylation of the hydroxyl group.

| Quantity | Price Range (as of 2024) |

|---|---|

| 100 mg | 39.00 € |

| 5 g | 573.00 € / 531.00 € |

| 25 g | Price upon inquiry |

The availability of this compound from commercial sources facilitates its use in research settings, enabling scientists to explore its properties and potential applications without the need to synthesize it in-house .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume